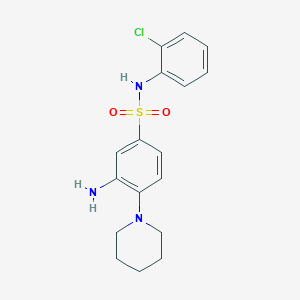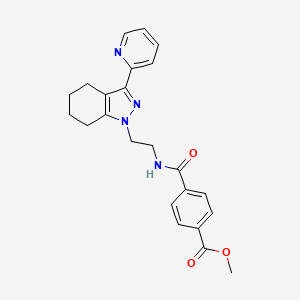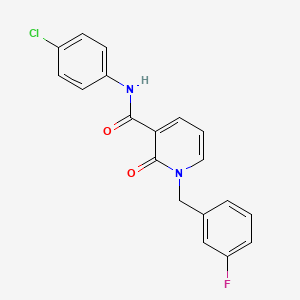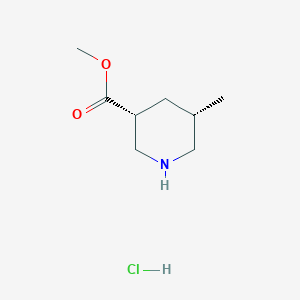
cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 . It is a solid substance that is stored in a refrigerator . The IUPAC name for this compound is methyl (3R,5S)-5-methylpiperidine-3-carboxylate hydrochloride .
Molecular Structure Analysis
The molecular structure of “cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also includes a carboxylate group attached to the methyl group .Physical And Chemical Properties Analysis
“Cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride” is a solid substance with a molecular weight of 193.67 . It is stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Catalysis Research on compounds structurally related to cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride often targets the development of asymmetric synthesis methods. For example, the novel asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for potent protein kinase inhibitors, showcases the utility of piperidine derivatives in synthesizing biologically active molecules (Hao et al., 2011). This highlights the potential of cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride in serving as a building block or intermediate in the synthesis of pharmaceuticals.
Chiral Ligands and Enantioselective Catalysis The stereoselective synthesis of piperidine derivatives, such as the creation of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, demonstrates the significance of these compounds in generating chiral ligands for enantioselective catalysis (Boev et al., 2015). These findings suggest that cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride could be explored for similar applications in asymmetric synthesis, potentially leading to the development of novel, enantioselective catalysts.
Organic Synthesis and Chemical Transformations Research into the synthesis of α-Aminopyrrole derivatives from piperidine-based compounds, like the development of a strategy using 4-methyleneisoxazol-3-ones, indicates the versatility of piperidine derivatives in organic synthesis. Such studies reveal the potential of piperidine-based compounds, including cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride, in facilitating complex chemical transformations and synthesizing heterocyclic compounds with potential pharmaceutical applications (Galenko et al., 2019).
Biological Activity and Drug Development Although direct studies on the biological activity of cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride were not found, research on structurally related compounds often aims to evaluate their potential as biologically active molecules. For instance, the synthesis and evaluation of sigma receptor ligands with neuroprotective effects underscore the therapeutic potential of piperidine derivatives in drug development (Prezzavento et al., 2010). This suggests that cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride could be investigated for similar pharmacological properties.
Safety and Hazards
Propiedades
IUPAC Name |
methyl (3R,5S)-5-methylpiperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-3-7(5-9-4-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBUUGGYBZEBNC-UOERWJHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CNC1)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-methoxyphenyl)-3-(m-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2398989.png)
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398991.png)


![N'-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2398998.png)
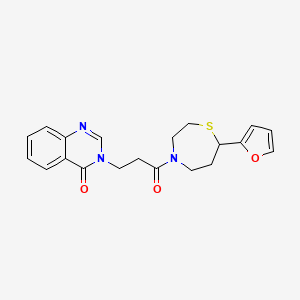
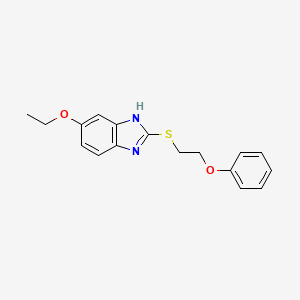


![N-{3-[7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2399005.png)
